3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one
Overview
Description
3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one is an organic compound that features both a fluoroaniline and a methylfuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one typically involves the following steps:
Formation of the intermediate: The starting material, 4-fluoroaniline, is reacted with an appropriate acylating agent to form an intermediate.
Coupling with methylfuran: The intermediate is then coupled with 5-methylfuran-2-yl compound under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: The fluoroaniline part of the molecule can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring.
Reduction: Reduced forms of the propanone moiety.
Substitution: Various substituted derivatives of the fluoroaniline moiety.
Scientific Research Applications
3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-1-(5-methylfuran-2-yl)propan-1-one
- 3-(4-Bromoanilino)-1-(5-methylfuran-2-yl)propan-1-one
- 3-(4-Methoxyanilino)-1-(5-methylfuran-2-yl)propan-1-one
Uniqueness
The presence of the fluoro group in 3-(4-Fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one may confer unique properties such as increased metabolic stability or altered biological activity compared to its analogs.
Properties
IUPAC Name |
3-(4-fluoroanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10-2-7-14(18-10)13(17)8-9-16-12-5-3-11(15)4-6-12/h2-7,16H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESMXUDQXYLZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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